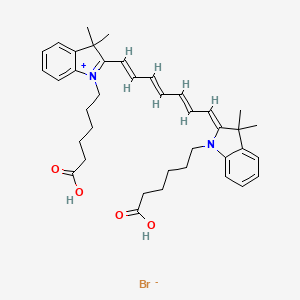

Cy7 diacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H49BrN2O4 |

|---|---|

Molecular Weight |

689.7 g/mol |

IUPAC Name |

6-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid bromide |

InChI |

InChI=1S/C39H48N2O4.BrH/c1-38(2)30-20-14-16-22-32(30)40(28-18-8-12-26-36(42)43)34(38)24-10-6-5-7-11-25-35-39(3,4)31-21-15-17-23-33(31)41(35)29-19-9-13-27-37(44)45;/h5-7,10-11,14-17,20-25H,8-9,12-13,18-19,26-29H2,1-4H3,(H-,42,43,44,45);1H |

InChI Key |

BPGNRSBFKVCFLM-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cy7 Diacid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine7 (Cy7) diacid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. We will delve into its chemical structure, physicochemical and spectral properties, and provide detailed experimental protocols for its use.

Chemical Structure and Variants

Cy7 diacid, also known as Cyanine7 dicarboxylic acid, is a heptamethine cyanine dye. Its core structure consists of two indolenine rings linked by a seven-carbon polymethine chain. The "diacid" designation indicates the presence of two carboxylic acid functional groups, typically at the terminus of alkyl chains attached to the nitrogen atoms of the indolenine rings. These carboxylic acid groups serve as reactive handles for conjugation to biomolecules.

A key variation of this dye is the sulfonated form, often referred to as sulfo-Cy7 diacid. The addition of sulfonate groups dramatically increases the water solubility of the dye, which is a critical property for many biological applications.[1]

Below are the representative chemical structures for both the non-sulfonated and sulfonated forms of this compound.

Figure 1: Chemical Structure of a representative Cy7 dicarboxylic acid.

Caption: Representative structure of Cy7 dicarboxylic acid.

Figure 2: Chemical Structure of a representative sulfo-Cy7 dicarboxylic acid.

Caption: Representative structure of sulfo-Cy7 dicarboxylic acid.

Physicochemical and Spectral Properties

The properties of this compound can vary depending on its specific structure (e.g., length of the alkyl chain) and whether it is sulfonated. The following tables summarize the key properties for representative non-sulfonated and sulfonated this compound compounds.

Table 1: Physicochemical Properties of this compound Variants

| Property | Cyanine7 dicarboxylic acid | sulfo-Cyanine7 dicarboxylic acid |

| Appearance | Dark green solid | Dark green solid |

| Molecular Formula | C42H53ClN2O4[2] | C42H51KN2O10S2[3] |

| Molecular Weight | 685.35 g/mol [2] | 847.1 g/mol [3] |

| Solubility | Good in DCM, DMF, DMSO; low in water | Good in water, DMF, DMSO |

| Storage Conditions | -20°C in the dark, desiccate | -20°C in the dark, desiccate |

Table 2: Spectral Properties of this compound Variants

| Property | Cyanine7 dicarboxylic acid | sulfo-Cyanine7 dicarboxylic acid |

| Excitation Maximum (λex) | ~750 nm | ~750 nm |

| Emission Maximum (λem) | ~773 nm | ~773 nm |

| Molar Extinction Coefficient (ε) | ~199,000 L·mol⁻¹·cm⁻¹ | ~240,600 L·mol⁻¹·cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.3 | ~0.24 |

| Stokes Shift | ~23 nm | ~23 nm |

The fluorescence quantum yield of cyanine dyes is highly sensitive to their environment, including solvent viscosity and temperature. An increase in solvent viscosity can lead to a higher quantum yield by restricting the non-radiative cis-trans isomerization of the polymethine chain. Conversely, higher temperatures tend to decrease the quantum yield. The fluorescence of Cy7 is generally stable over a broad pH range, from approximately 3 to 10.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of a this compound sample by comparing it to a standard with a known quantum yield.

Materials:

-

This compound sample

-

Quantum yield standard (e.g., Indocyanine Green in DMSO)

-

High-purity solvent (e.g., DMSO, PBS)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the this compound sample and the quantum yield standard in the chosen solvent.

-

Prepare Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.

-

Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength used for the absorbance measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (slope) of the linear fit for both the sample (Grad_X) and the standard (Grad_ST).

-

Calculate the quantum yield of the sample (Φ_X) using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the known quantum yield of the standard.

-

η_X is the refractive index of the sample solvent.

-

η_ST is the refractive index of the standard's solvent.

-

-

Figure 3: Workflow for Determining Fluorescence Quantum Yield.

Caption: Workflow for the comparative determination of fluorescence quantum yield.

Conjugation of this compound to Proteins (via NHS Ester)

This protocol describes the conjugation of this compound to primary amines on a protein by first activating the carboxylic acids to N-hydroxysuccinimide (NHS) esters.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous DMSO or DMF

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for sulfo-Cy7 diacid

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Activate this compound:

-

Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or sulfo-NHS) to the dye solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes in the dark.

-

-

Prepare Protein:

-

Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

-

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

-

Add the activated Cy7 NHS ester solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction to elute will be the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

-

Figure 4: Signaling Pathway of this compound Protein Conjugation.

Caption: A simplified workflow for the conjugation of this compound to a protein.

Quality Control and Characterization

The purity and identity of this compound and its conjugates are crucial for reliable experimental results. The following methods are recommended for quality control:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a C18 reverse-phase column and a UV-Vis detector can be used to assess the purity of the dye. A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used for elution.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the dye and its conjugates.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the dye.

-

UV-Vis Spectroscopy: The absorbance spectrum can be used to confirm the characteristic absorption maximum of the dye and to determine its concentration using the Beer-Lambert law.

Figure 5: Logical Relationship for Quality Control.

Caption: Key methods for the quality control and characterization of this compound.

Synthesis Overview

Conclusion

This compound is a versatile near-infrared fluorescent dye with significant potential in various research and development applications. Its reactive carboxylic acid groups allow for straightforward conjugation to a wide range of biomolecules, and its favorable spectral properties make it an excellent choice for in vivo imaging and other sensitive detection methods. The availability of a water-soluble sulfonated version further expands its utility in biological systems. By understanding its chemical properties and utilizing the detailed protocols provided in this guide, researchers can effectively employ this compound to advance their scientific endeavors.

References

A Technical Guide to the Spectral Properties of Cy7 Diacid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core absorption and emission spectral properties of Cy7 diacid, a near-infrared (NIR) cyanine dye. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent molecules in their work. The guide details the quantitative spectral characteristics, experimental protocols for their determination, and visual representations of the underlying photophysical processes and experimental workflows.

Core Spectral and Photophysical Properties of this compound

This compound is a water-soluble, bifunctional near-infrared (NIR) dye that is widely used in various biological and biomedical research applications, including in vivo imaging, fluorescence microscopy, and as a molecular probe for labeling proteins and nucleic acids.[1][2] Its strong absorbance and emission in the NIR region make it particularly suitable for deep-tissue imaging with minimal background autofluorescence.[2]

The key spectral and photophysical parameters of this compound are summarized in the table below. It is important to note that while the absorption and emission maxima are relatively stable, the fluorescence quantum yield is highly dependent on the dye's immediate environment, including solvent viscosity and the presence of quenchers.[3]

| Parameter | Value | Unit | Notes |

| Absorption Maximum (λmax) | ~750 | nm | The peak wavelength at which the dye absorbs light. |

| Emission Maximum (λem) | ~773 - 779 | nm | The peak wavelength of the emitted fluorescence. Varies slightly between sources.[1] |

| Molar Extinction Coefficient (ε) | 199,000 - 240,600 | M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength. |

| Fluorescence Quantum Yield (Φf) | ~0.3 | - | Represents the efficiency of the fluorescence process. This value is highly sensitive to the local environment. |

| Stokes Shift | ~23 - 29 | nm | The difference between the absorption and emission maxima. |

| Solubility | Good | - | Soluble in water, DMF, and DMSO. |

| Storage | -20°C in the dark | - | Should be desiccated and protected from prolonged exposure to light. |

Experimental Protocols

Accurate characterization of the spectral properties of this compound is crucial for its effective use in quantitative assays. The following sections provide detailed methodologies for key experiments.

Measurement of Absorption Spectrum

The absorption spectrum of this compound can be determined using a UV-Vis spectrophotometer.

Materials:

-

This compound

-

Appropriate solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a dilution with an absorbance value between 0.1 and 1.0 at the expected absorption maximum to ensure linearity.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the solvent used to dissolve the this compound. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 600-850 nm).

-

Data Analysis: The resulting spectrum will show the absorbance of this compound as a function of wavelength. The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette.

Measurement of Emission Spectrum

The emission spectrum of this compound is measured using a spectrofluorometer.

Materials:

-

This compound solution (prepared as for absorbance measurement)

-

Spectrofluorometer

-

Fluorescence cuvettes (1 cm path length)

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum (λmax) of this compound (approximately 750 nm).

-

Emission Scan: Scan the emission monochromator over a wavelength range that includes the expected emission peak (e.g., 760-850 nm).

-

Data Acquisition: Record the fluorescence intensity as a function of the emission wavelength.

-

Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem). The resulting plot is the fluorescence emission spectrum.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of fluorescence. The comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is a widely used and reliable technique.

Materials:

-

This compound (test sample)

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO)

-

Solvent compatible with both the sample and the standard

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilutions of both the this compound and the fluorescent standard in the same solvent. The concentrations should be adjusted to yield a range of absorbance values between 0.02 and 0.1 at the excitation wavelength.

-

Absorbance Measurement: For each solution, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: For each solution, measure the fluorescence emission spectrum using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard.

-

Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the test sample (Grad_test).

-

-

Quantum Yield Calculation: The quantum yield of the this compound (Φf_test) can be calculated using the following equation:

Φf_test = Φf_std * (Grad_test / Grad_std) * (n_test² / n_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_test and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

n_test and n_std are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is equal to 1).

-

Visualizing Photophysical Processes and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key concepts and procedures discussed in this guide.

Caption: Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence.

Caption: Experimental workflow for the spectral characterization of this compound.

References

The Photophysical Profile of Cy7 Diacid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamethine cyanine dyes, particularly Cy7 and its derivatives, are instrumental in the fields of biomedical imaging and drug delivery due to their favorable photophysical properties in the near-infrared (NIR) window (700-900 nm). This spectral range offers significant advantages for in vivo applications, including deeper tissue penetration and minimal autofluorescence from biological tissues, leading to an improved signal-to-noise ratio. Cy7 diacid, a bifunctional derivative featuring two carboxylic acid groups, is of particular interest as these functional moieties allow for covalent conjugation to a wide array of biomolecules such as antibodies, peptides, and drug delivery vectors. This guide provides an in-depth overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and conceptual workflows for its application.

Core Photophysical Properties

The defining characteristics of a fluorophore are its ability to absorb and emit light, and the efficiency of this process. These properties are quantified by the absorption and emission maxima (λ_max_), molar extinction coefficient (ε), and fluorescence quantum yield (Φ_F_). The data presented below are for sulfo-Cy7 dicarboxylic acid, a sulfonated, water-soluble analog of this compound, which exhibits very similar spectral properties. Sulfonation enhances aqueous solubility, a desirable trait for biological applications.

Quantitative Data Summary

| Photophysical Parameter | Value | Units | Conditions |

| Absorption Maximum (λ_abs_) | ~750 | nm | Aqueous Buffer |

| Emission Maximum (λ_em_) | ~773 | nm | Aqueous Buffer |

| Molar Extinction Coefficient (ε) | 240,600 | M⁻¹cm⁻¹ | Aqueous Buffer[1][2] |

| Fluorescence Quantum Yield (Φ_F_) | 0.24 | - | Aqueous Buffer[1][2] |

| Stokes Shift | ~23 | nm | Aqueous Buffer[3] |

Note: The photophysical properties of cyanine dyes can be highly dependent on their environment, including solvent polarity, viscosity, and the presence of quenchers. The quantum yield, in particular, can be influenced by cis-trans isomerization of the polymethine chain, which provides a non-radiative decay pathway.

Experimental Protocols

Accurate characterization of photophysical properties is crucial for the effective application of fluorescent probes. Below are detailed, generalized protocols for measuring the key parameters of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum and determination of the molar extinction coefficient.

Materials:

-

This compound

-

High-purity solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, Dimethyl sulfoxide (DMSO))

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes for accurate dilutions

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired final solvent (e.g., PBS). Concentrations should be chosen such that the maximum absorbance falls between 0.1 and 1.0 to ensure linearity within the Beer-Lambert law.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Blank Measurement: Fill a cuvette with the solvent used for the dilutions. Place it in the reference and sample holders to record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Starting with the most dilute sample, rinse the sample cuvette 2-3 times with the solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over a relevant wavelength range (e.g., 600-850 nm for Cy7).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs_).

-

Plot the absorbance at λ_abs_ against the concentration for the series of dilutions.

-

Perform a linear regression on the data. The slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).

-

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the measurement of the fluorescence emission spectrum and the calculation of the fluorescence quantum yield (Φ_F_) using the comparative method.

Materials:

-

This compound solution (test sample)

-

A standard fluorophore with a known quantum yield in the same spectral region (e.g., IR-26, Φ_F_ = 0.5% in 1,2-dichloroethane)

-

Spectrofluorometer with a corrected emission channel

-

UV-Vis spectrophotometer

-

Matched quartz fluorescence cuvettes

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the this compound (test) and the quantum yield standard. The absorbance of all solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each prepared solution at the excitation wavelength that will be used for the fluorescence measurement.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 730 nm).

-

For each solution, record the fluorescence emission spectrum, ensuring to scan a wide enough range to capture the entire emission profile (e.g., 740-850 nm).

-

Crucially, maintain identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements of the test sample and the standard.

-

-

Data Analysis and Calculation:

-

Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

-

For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance measured at the excitation wavelength.

-

Determine the slope (gradient, Grad) of the linear fit for both plots.

-

Calculate the quantum yield of the this compound (Φ_X_) using the following equation:

Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

Where:

-

Φ_ST_ is the quantum yield of the standard.

-

Grad_X_ and Grad_ST_ are the gradients of the plots for the test sample and standard, respectively.

-

η_X_ and η_ST_ are the refractive indices of the solvents used for the test sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

-

Visualizations: Workflows and Pathways

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the systematic process for characterizing the core photophysical properties of a fluorescent probe like this compound.

References

Cy7 Diacid: A Technical Guide to Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Cy7 diacid, a near-infrared (NIR) cyanine dye. Valued for its fluorescence in the NIR window, where biological tissue has minimal autofluorescence, this compound is a critical tool for a range of applications, from in vivo imaging to fluorescence microscopy. This document details its quantum yield and molar extinction coefficient, provides comprehensive experimental protocols for their determination, and illustrates key workflows for its application.

Core Photophysical Properties of this compound

The utility of a fluorophore is defined by its efficiency in absorbing and emitting light. For this compound, the two most critical parameters are its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength, while the quantum yield quantifies the efficiency of converting absorbed photons into emitted fluorescent photons.

It is crucial to understand that these photophysical properties are not immutable; they are highly influenced by the dye's environment, including solvent polarity, viscosity, temperature, and the presence of quenchers.[1] For instance, the quantum yield of cyanine dyes is often lower in non-viscous aqueous solutions due to cis-trans isomerization of the polymethine chain, which acts as a non-radiative decay pathway.[1]

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound. These values are typically measured in solvents like DMSO or aqueous buffers (e.g., PBS).

| Property | Value | Units |

| Molar Extinction Coefficient (ε) | ~199,000 | L⋅mol⁻¹⋅cm⁻¹ |

| Quantum Yield (Φ) | ~0.3 | - |

| Excitation Maximum (λ_abs) | ~750 | nm |

| Emission Maximum (λ_em) | ~773 | nm |

Note: These values can vary depending on the specific solvent and experimental conditions.

Experimental Protocols

Accurate characterization of this compound requires precise and reproducible experimental methods. The following sections detail the standard protocols for determining the molar extinction coefficient and fluorescence quantum yield.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, and the path length of light through the sample.

Principle: The Beer-Lambert Law is expressed as: A = εcl Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L⋅mol⁻¹⋅cm⁻¹)

-

c is the concentration of the dye (mol/L)

-

l is the path length of the cuvette (typically 1 cm)

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO or PBS)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of at least five dilutions of the stock solution. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0 at the absorption maximum.

-

Absorbance Measurement:

-

Use the pure solvent to blank the spectrophotometer.

-

Measure the absorbance of each dilution at the absorption maximum of this compound (~750 nm).

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

Perform a linear regression on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Protocol 2: Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield is the most common method for this determination. It involves comparing the fluorescence of the this compound sample to a well-characterized fluorescent standard with a known quantum yield in the same spectral region.[2]

Principle: The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.

Materials and Equipment:

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound

-

Fluorescence standard with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO).

-

High-purity solvent

Procedure:

-

Solution Preparation:

-

Prepare a series of five dilutions for both the this compound and the fluorescence standard in the same solvent.

-

The concentrations should be selected to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[2]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each prepared solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each of the prepared solutions.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

For both the this compound and the standard, plot the integrated fluorescence intensity (y-axis) against the corresponding absorbance (x-axis).

-

Perform a linear regression for each data set to obtain the slope (gradient).

-

Use the gradients and the known quantum yield of the standard in the equation above to calculate the quantum yield of this compound.

-

Visualized Workflows

The following diagrams, created using Graphviz, illustrate the logical flow of the experimental protocol for quantum yield determination and a common application of this compound in bioconjugation.

References

A Technical Guide to Cy7 Diacid for Near-Infrared Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 7 (Cy7) diacid is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of compounds. Its exceptional photophysical properties, including strong absorption and emission in the NIR window (700-900 nm), make it an invaluable tool for a wide range of biomedical research and drug development applications.[1][2] This spectral region is particularly advantageous for in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, resulting in a high signal-to-background ratio and enabling deep tissue imaging.[1][2] The dicarboxylic acid functional groups on the Cy7 diacid molecule allow for covalent conjugation to various biomolecules, such as proteins, antibodies, and peptides, facilitating targeted imaging and sensing.[3] This technical guide provides an in-depth overview of the core principles of this compound's fluorescence, its physicochemical properties, detailed experimental protocols, and its application in biological research.

Core Mechanism of Near-Infrared Fluorescence

The near-infrared fluorescence of this compound originates from its chemical structure, which is characterized by a long polymethine chain flanked by two nitrogen-containing heterocyclic rings. The core mechanism can be understood through the principles of molecular orbital theory:

-

π-Electron System: The conjugated polymethine chain creates an extended system of delocalized π-electrons.

-

Light Absorption (Excitation): When a photon of light with the appropriate energy (in the NIR range) strikes the molecule, a π-electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

-

Vibrational Relaxation: The molecule in the excited state rapidly loses some of its energy through non-radiative vibrational relaxation to the lowest vibrational level of the excited state.

-

Fluorescence Emission: The molecule then returns to its ground state by emitting a photon of light. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.

The length of the polymethine chain in cyanine dyes is a critical determinant of their absorption and emission wavelengths. For heptamethine cyanine dyes like Cy7, this extended conjugation results in absorption and emission in the near-infrared spectrum.

Physicochemical and Spectroscopic Properties

The performance of this compound as a fluorescent probe is defined by its key photophysical parameters. The values for a representative Cy7 derivative are summarized below. It is important to note that the exact spectral properties can be influenced by the solvent environment and conjugation to biomolecules.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~750 - 788 nm | |

| Emission Maximum (λem) | ~775 - 808 nm | |

| Molar Extinction Coefficient (ε) | >200,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.10 | |

| Stokes Shift | ~20 - 25 nm | |

| Molecular Weight | ~869.06 g/mol | |

| Solubility | Good in water, DMSO, DMF | |

| Storage Conditions | -20°C, in the dark, desiccated |

Key Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound and its derivatives. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: Covalent Conjugation of this compound to Proteins

This protocol describes the activation of the carboxylic acid groups of this compound to N-hydroxysuccinimide (NHS) esters, making them reactive towards primary amines on proteins.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Protein to be labeled

-

Conjugation Buffer: 0.1 M phosphate buffer, pH 7.2-8.0

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

In a separate tube, mix a molar excess of EDC and Sulfo-NHS with the this compound solution in conjugation buffer. A typical molar ratio is 1:1.5:1.2 (Dye:EDC:Sulfo-NHS).

-

Incubate the activation mixture for 15-30 minutes at room temperature.

-

-

Conjugation to Protein:

-

Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Add the activated Cy7 NHS ester to the protein solution. The recommended starting molar ratio of dye to protein is 10:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the Cy7-protein conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).

-

Protocol 2: Live Cell Surface Staining

This protocol outlines the procedure for labeling cell surface proteins on live cells using an activated Cy7 NHS ester.

Materials:

-

Activated Cy7 NHS ester (from Protocol 1)

-

Live cells in suspension or adhered to a culture dish

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Fluorescence microscope with appropriate NIR filter sets

Procedure:

-

Cell Preparation:

-

Wash the cells twice with ice-cold PBS to remove any residual media.

-

-

Labeling:

-

Resuspend or cover the cells with a labeling buffer (e.g., PBS, pH 7.4).

-

Add the activated Cy7 NHS ester to the cells at a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally.

-

Incubate the cells on ice or at 4°C for 30-60 minutes in the dark to minimize internalization.

-

-

Washing and Imaging:

-

Wash the cells three times with ice-cold PBS to remove unbound dye.

-

Resuspend or cover the cells with fresh, pre-warmed cell culture medium.

-

The cells are now ready for imaging.

-

Protocol 3: In Vivo Imaging in Mice

This protocol provides a general guideline for in vivo NIR fluorescence imaging using this compound or its conjugates.

Materials:

-

This compound or Cy7-labeled probe, sterile solution

-

Anesthetized mouse

-

In vivo imaging system with NIR fluorescence capabilities

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

Acquire a baseline pre-injection image to determine background autofluorescence.

-

-

Probe Administration:

-

Inject the Cy7 probe solution via an appropriate route (e.g., tail vein). A typical dosage is in the range of 0.5-5 mg/kg body weight.

-

-

Imaging:

-

Acquire fluorescence images at various time points post-injection to monitor the biodistribution of the probe.

-

Use appropriate excitation (e.g., 700-770 nm) and emission (e.g., >790 nm longpass) filters.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in regions of interest (ROIs), such as tumors or specific organs, over time.

-

Mandatory Visualizations

Caption: A generalized experimental workflow for in vivo near-infrared fluorescence imaging.

Caption: Conceptual diagram of using a Cy7-labeled antibody to visualize a cell surface receptor.

Applications in Research and Drug Development

The unique properties of this compound and its bioconjugates have led to their widespread use in various research areas:

-

In Vivo Imaging: Non-invasive visualization of biological processes, such as tumor progression, metastasis, and drug distribution in small animals.

-

Cancer Research: Targeted imaging of tumors by conjugating Cy7 to antibodies, peptides, or other ligands that specifically bind to cancer cell surface markers.

-

Drug Development: Assessing the pharmacokinetics and biodistribution of novel therapeutics by labeling them with Cy7.

-

Fluorescence Microscopy: High-resolution imaging of cells and tissues with minimal autofluorescence, particularly useful in multi-color experiments.

-

Flow Cytometry: Identification and sorting of specific cell populations from complex mixtures using Cy7-conjugated antibodies.

-

Sensing: Development of "smart" probes that exhibit changes in fluorescence intensity in response to specific biological analytes or physiological conditions, such as pH or enzyme activity. This often involves mechanisms like fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PeT) to quench the dye's fluorescence, which is then restored upon interaction with the target.

References

An In-depth Technical Guide to Cy7 Diacid for In Vivo Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy7 diacid, a near-infrared (NIR) fluorescent dye, for its application in pre-clinical in vivo imaging. We will delve into its physicochemical properties, experimental protocols for its use, and its role in targeted imaging strategies.

Core Concepts: The Power of Near-Infrared Imaging

In vivo fluorescence imaging in the near-infrared (NIR) window (700-900 nm) offers significant advantages for deep tissue visualization.[1][2] This is primarily due to reduced light scattering by biological tissues and minimal autofluorescence from endogenous molecules at these longer wavelengths, resulting in a high signal-to-background ratio.[1][3] Cyanine dyes, such as Cy7, are a prominent class of organic fluorophores used for these applications due to their high molar extinction coefficients and good quantum yields.

This compound, specifically, is a derivative of the cyanine dye family. The "diacid" modification enhances its utility in bioconjugation, allowing it to be linked to various targeting molecules. Some variants include sulfonic acid groups which significantly increase water solubility, a beneficial property for biological applications that reduces aggregation and non-specific binding.

Quantitative Data Summary

The photophysical and physicochemical properties of this compound and its derivatives are crucial for designing and interpreting in vivo imaging experiments. The following tables summarize key quantitative data, with some values derived from closely related compounds as noted.

Table 1: Physicochemical and Spectral Properties of this compound and Related Compounds

| Property | Value | Reference Compound |

| Molecular Formula | C42H53N2ClO4 | Cyanine7 dicarboxylic acid |

| Molecular Weight | 685.33 g/mol | Cyanine7 dicarboxylic acid |

| Excitation Maximum (λex) | ~750 - 788 nm | Cyanine7 carboxylic acid, sulfo-Cy7 dicarboxylic acid |

| Emission Maximum (λem) | ~773 - 808 nm | Cyanine7 carboxylic acid, sulfo-Cy7 dicarboxylic acid |

| Molar Extinction Coefficient (ε) | ~199,000 - 240,600 cm⁻¹M⁻¹ | Cyanine7 carboxylic acid, sulfo-Cy7 dicarboxylic acid |

| Quantum Yield (Φ) | ~0.10 - 0.24 | Cyanine7.5 carboxylic acid, sulfo-Cy7 dicarboxylic acid |

| Solubility | Good in DMSO, DMF, DCM; low in water (non-sulfonated) | Cyanine7 carboxylic acid |

| Storage | -20°C in the dark, desiccated | Cyanine7 dicarboxylic acid |

Table 2: Typical In Vivo Imaging Parameters

| Parameter | Value/Range | Notes |

| Animal Model | SPF BALB/c nude mice, 6-8 weeks old, 18-22 g | Commonly used for tumor xenograft studies. |

| Anesthesia | 2% sodium pentobarbital (215 mg/kg, intraperitoneal) | Ensure continuous and proper anesthetization during imaging. |

| Dye Administration | Intravenous (tail vein) injection | The most common route for systemic biodistribution studies. |

| Dosage | 0.5 - 5 mg/kg body weight | The optimal dose should be determined empirically. |

| Injection Volume | 100 - 200 µL | |

| Excitation Wavelength | 700 - 770 nm bandpass | |

| Emission Wavelength | 790 nm longpass | |

| Exposure Time | 500 ms | Can be adjusted based on signal intensity. |

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable in vivo imaging results. Below are protocols for antibody conjugation and a typical in vivo imaging workflow.

Protocol 1: Conjugation of this compound NHS Ester to an Antibody

This protocol outlines the steps for covalently labeling an antibody with a this compound NHS ester, a common derivative used for amine-reactive conjugation.

1. Antibody Preparation:

-

Buffer Exchange: The antibody must be in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, a buffer exchange is necessary using dialysis or a desalting spin column.

-

Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the amine-free buffer. Higher concentrations can improve labeling efficiency.

2. Dye Preparation:

-

Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent condensation.

-

Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

3. Antibody Labeling Reaction:

-

Adjust the pH of the antibody solution to 8.3-8.5 using a 0.1 M sodium bicarbonate buffer. This is the optimal pH for the NHS ester reaction with primary amines.

-

A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

-

Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Antibody:

-

Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) or through dialysis.

5. Characterization:

-

Determine the degree of labeling (DOL), which is the number of dye molecules per antibody, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the Cy7 dye (~750 nm).

Protocol 2: In Vivo Imaging of Tumor-Bearing Mice

This protocol describes a general workflow for imaging the biodistribution of a Cy7-labeled compound in a mouse tumor model.

1. Animal Preparation:

-

Use specific pathogen-free (SPF) BALB/c nude mice (6-8 weeks old, 18-20 grams).

-

Allow the mice to acclimate and have free access to food and water for at least 24 hours before the experiment.

-

For optimal signal detection, remove fur from the imaging area 24 hours prior to imaging using a depilatory cream or electric clippers.

2. Anesthesia and Dye Administration:

-

Anesthetize the mice via an intraperitoneal injection of 2% sodium pentobarbital (300 μL, 215 mg/kg).

-

Place the anesthetized mouse in a prone position within the imaging system.

-

Dilute the Cy7-labeled compound in a biocompatible solvent (e.g., sterile PBS or a minimal amount of DMSO).

-

Inject 200 μL of the solution (at a concentration of 0.5 mg/kg) via the tail vein.

3. In Vivo Imaging:

-

Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1, 2, 4, 6, 24, and 48 hours) to analyze the biodistribution and tumor accumulation of the fluorescent probe.

-

Use an appropriate excitation filter (e.g., 700-770 nm bandpass) and emission filter (e.g., 790 nm longpass).

-

Maintain the body temperature of the anesthetized animal using a warming pad.

4. Ex Vivo Analysis:

-

At the final time point, euthanize the mouse.

-

Excise the tumor and major organs (e.g., heart, liver, spleen, lungs, kidneys).

-

Image the excised organs to confirm the in vivo signal and perform a more detailed biodistribution analysis.

5. Data Analysis:

-

Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs.

-

Quantify the fluorescence intensity in each ROI at each time point.

-

Calculate the tumor-to-background ratio (TBR) to evaluate the targeting efficiency of the probe.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological interactions.

Caption: A generalized workflow for in vivo fluorescence imaging using a Cy7-conjugated probe.

Caption: Conceptual signaling pathway for targeted tumor imaging with a Cy7-ligand conjugate.

Applications in Cancer Research

A primary application of this compound in oncology is as a fluorescent label for targeting moieties such as antibodies, peptides, or small molecules. This enables the visualization of tumor margins, metastases, and the biodistribution of drugs with high sensitivity and deep tissue penetration. When conjugated to a tumor-specific ligand, this compound can be used for:

-

Targeted Near-Infrared Fluorescence (NIRF) Imaging: To visualize and quantify tumors in vivo.

-

Fluorescence-Guided Surgery: Real-time intraoperative imaging can help surgeons more accurately identify and resect cancerous tissue while sparing healthy surrounding structures.

Unconjugated this compound is also expected to accumulate in tumors to some extent due to the enhanced permeability and retention (EPR) effect. However, the tumor-to-background ratios will likely be lower than those achieved with a targeted probe.

Conclusion

This compound is a powerful tool for in vivo imaging, offering the advantages of near-infrared fluorescence for deep tissue visualization with high signal-to-noise ratios. Its utility is greatly expanded through conjugation to targeting molecules, enabling specific and sensitive detection of biological targets, particularly in cancer research. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their pre-clinical imaging studies.

References

A Technical Guide to Cy7 Diacid Derivatives for Targeted Molecular Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7 diacid derivatives, a class of near-infrared (NIR) fluorescent dyes, for the development of targeted molecular probes. These probes are instrumental in preclinical research, particularly in oncology, for applications ranging from in vivo imaging to fluorescence-guided surgery. This document details their physicochemical properties, synthesis, and bioconjugation, along with extensive experimental protocols for their application in both in vitro and in vivo settings.

Core Concepts and Properties

Cyanine 7 (Cy7) dyes are characterized by a heptamethine chain connecting two nitrogen-containing heterocyclic rings. This extended conjugated system is responsible for their strong absorption and fluorescence in the NIR window (700-900 nm), a region where biological tissues have minimal light absorption and autofluorescence. This property allows for deep tissue imaging with a high signal-to-noise ratio. The diacid derivatives of Cy7, such as Cy7.5 diacid(diSO3), incorporate carboxylic or sulfonic acid groups, which significantly enhance their water solubility. This is a crucial feature for biological applications as it reduces aggregation and non-specific binding in aqueous environments.

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its photophysical characteristics. The key quantitative data for representative this compound derivatives are summarized below, providing a basis for selecting the appropriate probe for a specific application.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~743 - 788 nm | The peak wavelength for absorbing light.[1][2][3] |

| Emission Maximum (λem) | ~767 - 808 nm | The peak wavelength of emitted fluorescence.[1][2] |

| Molar Extinction Coefficient (ε) | ~223,000 - 250,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |

| Quantum Yield (Φ) | Varies (typically ~0.10 in aqueous media) | The efficiency of converting absorbed light into emitted fluorescence. This can be influenced by the molecular environment and conjugation to biomolecules. |

| Stokes Shift | ~20 nm | The difference between the excitation and emission maxima. |

| Solubility | Good in water, DMSO, and DMF | Enhanced water solubility is a key feature of the diacid and disulfonate derivatives. |

| Reactivity | Commonly available as NHS esters or with carboxylic acid groups | For conjugation to primary amines (-NH2) or for activation to react with other functional groups. |

Synthesis and Bioconjugation of this compound Probes

The synthesis of asymmetric this compound derivatives typically involves a modular approach. This strategy allows for the introduction of functional groups, such as carboxylic acids for bioconjugation, in a controlled manner. A general synthetic scheme involves the condensation of two different heterocyclic precursors, one of which contains the desired functional group, with a polymethine chain-forming reagent.

A common method for synthesizing heptamethine cyanine dyes involves the reaction of N-alkylated indolenium salts with a suitable polymethine bridge-forming intermediate. For instance, a carboxy-functionalized indolium precursor can be reacted with an activated intermediate derived from another indolenium salt to form the asymmetric Cy7 dye. The reaction conditions, such as solvent and temperature, are optimized to ensure high yields and purity. Purification of the final product is typically achieved through column chromatography.

Bioconjugation to Targeting Ligands

The carboxylic acid groups on this compound derivatives are key for their use as molecular probes, as they allow for covalent attachment to targeting ligands such as antibodies, peptides, and small molecules. The most common method for this is through the formation of an N-hydroxysuccinimide (NHS) ester. The diacid can be activated to an NHS ester, which then readily reacts with primary amines on the targeting biomolecule to form a stable amide bond.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound derivatives.

Activation of this compound for Protein Labeling

This protocol describes the conversion of a this compound derivative to its more reactive NHS ester, making it suitable for conjugation to primary amines on proteins and other biomolecules.

Materials:

-

This compound derivative

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolve the this compound derivative in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Add 1.2 equivalents of NHS and 1.2 equivalents of EDC (or DCC) to the dye solution.

-

Stir the reaction mixture at room temperature for 1-2 hours in the dark.

-

The activated Cy7-NHS ester is now ready for immediate use in conjugation reactions.

Labeling of Cell Surface Proteins on Live Cells

This protocol outlines the procedure for labeling cell surface proteins on live cells using the activated Cy7-NHS ester.

Materials:

-

Activated Cy7-NHS ester solution

-

Live cells in culture

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell culture medium, pre-warmed

Procedure:

-

Prepare the activated Cy7-NHS ester as described above.

-

Dilute the activated Cy7-NHS ester in ice-cold PBS to the desired final concentration (typically in the low micromolar range, to be determined empirically).

-

Wash the cultured cells three times with ice-cold PBS to remove any residual serum proteins.

-

Incubate the cells with the Cy7-NHS ester solution on ice or at 4°C for 30-60 minutes in the dark to prevent internalization.

-

Remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unbound dye.

-

Resuspend or cover the cells with fresh, pre-warmed cell culture medium.

-

The cells are now ready for fluorescence microscopy imaging.

In Vitro Live-Cell Imaging

This protocol provides a general procedure for live-cell imaging using a this compound derivative-based probe.

Materials:

-

This compound probe stock solution (1 mM in DMSO or water)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cultured cells on glass-bottom dishes or chamber slides

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture cells to the desired confluency (typically 60-80%) on an appropriate imaging vessel.

-

Prepare the staining solution by diluting the this compound probe stock solution in pre-warmed imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Remove the cell culture medium and wash the cells once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate at 37°C for the desired time (e.g., 15-60 minutes).

-

Remove the staining solution and wash the cells twice with pre-warmed imaging medium.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Acquire fluorescence images using a microscope equipped for NIR imaging.

In Vivo Near-Infrared Fluorescence (NIRF) Imaging

This protocol describes a general procedure for non-invasive in vivo imaging in a mouse model using a this compound derivative probe.

Materials:

-

Cy7-labeled probe, sterile solution

-

Anesthetized animal (e.g., mouse)

-

In vivo imaging system with NIR fluorescence capabilities

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and place it in the imaging chamber. Acquire a baseline pre-injection image.

-

Probe Administration: Administer the Cy7-labeled probe via intravenous (tail vein) injection. The typical dose will depend on the specific probe and should be optimized.

-

Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for tumor visualization and to assess biodistribution. Maintain the animal under anesthesia during imaging.

-

Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and other organs at each time point. Calculate the tumor-to-background ratio to assess targeting efficiency.

-

Ex Vivo Analysis (Optional): At the final time point, euthanize the animal. Excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal and to perform a more detailed biodistribution analysis.

Applications in Targeted Molecular Imaging

The primary application of this compound derivatives is in the development of targeted NIRF probes for oncology research. When conjugated to a tumor-specific ligand, such as an antibody or a peptide, these probes enable the visualization of tumors, metastases, and the assessment of drug distribution with high sensitivity and deep tissue penetration.

In fluorescence-guided surgery, Cy7-labeled probes can help surgeons to more accurately identify and resect cancerous tissue in real-time, potentially improving surgical outcomes by reducing the rate of positive surgical margins.

Furthermore, due to their cationic nature, some cyanine dyes can accumulate in mitochondria in a membrane potential-dependent manner. This property can be exploited for mitochondrial imaging to assess cellular health and apoptosis, as a decrease in mitochondrial membrane potential is an early hallmark of programmed cell death.

Conclusion

This compound derivatives are versatile and powerful tools for the development of targeted molecular probes for a range of biomedical applications. Their excellent photophysical properties in the NIR window, coupled with enhanced water solubility, make them ideal for in vivo imaging. The ability to conjugate these dyes to a variety of targeting ligands opens up numerous possibilities for the specific visualization and quantification of biological processes in both research and clinical development settings. This guide provides a foundational understanding and practical protocols to facilitate the effective use of these important fluorescent probes.

References

safety and handling guidelines for Cy7 diacid

An In-depth Technical Guide to the Safety and Handling of Cy7 Diacid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound, a near-infrared fluorescent dye. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental outcomes. While specific toxicological data for this compound is not extensively available, the following recommendations are based on information for this compound and similar cyanine dyes.

Chemical and Physical Properties

This compound is a bifunctional dye molecule characterized by two carboxylic acid groups and near-infrared fluorescence.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C42H53ClN2O4 | [2] |

| Molecular Weight | 685.35 | [2] |

| Appearance | Solid | |

| Solubility | No data available | |

| Excitation Maximum (nm) | ~745 | |

| Emission Maximum (nm) | ~800 |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.

-

Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound

| Stage of Handling | Required PPE |

| Receiving and Storage | Safety glasses, Nitrile gloves |

| Preparation of Solutions | Safety goggles, Nitrile gloves, Lab coat |

| Experimental Use | Safety goggles, Nitrile gloves, Lab coat |

| Spill Cleanup | Safety goggles, Nitrile gloves (double-gloving recommended), Lab coat, Dust mask (for solid spills) |

| Waste Disposal | Safety goggles, Nitrile gloves, Lab coat |

Source:

Experimental Protocols

Receiving and Inspection

Upon receiving the compound, visually inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office for guidance.

Storage

Proper storage is crucial for maintaining the dye's integrity.

Table 3: Storage Conditions for this compound

| Form | Short-term Storage (days to weeks) | Long-term Storage (months to years) |

| Solid (Powder) | 0 - 4 °C, dry and dark | -20 °C, dry and dark |

| In Solvent | Not specified | -80 °C |

Sources:

General storage guidelines include:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Transportation at room temperature for up to 2-3 weeks is acceptable.

-

Avoid prolonged exposure to light.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Preparation of Solutions

-

Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.

-

To prepare aqueous solutions, use high-purity water (e.g., Milli-Q).

-

Carefully weigh the required amount of the solid, avoiding the creation of dust.

-

Slowly add the solid to the solvent while stirring to ensure complete dissolution.

-

Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Spill Cleanup

In the event of a spill, follow these procedures:

-

Small Spills:

-

Alert others in the immediate area.

-

Wear appropriate PPE.

-

If the spill is a solid, gently cover it with a damp paper towel to prevent dust generation.

-

If the spill is a liquid, absorb it with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert your supervisor and your institution's EHS office.

-

Waste Disposal

All this compound waste should be treated as hazardous chemical waste.

-

Solid Waste: Unused solid this compound and contaminated materials (e.g., pipette tips, gloves) should be placed in a designated and clearly labeled hazardous waste container.

-

Liquid Waste: Dispose of solutions in a designated hazardous waste container.

-

Ensure all waste containers are compatible, properly sealed, and clearly labeled with "Hazardous Waste" and the full chemical name.

-

Store waste containers in a designated satellite accumulation area for collection by EHS personnel.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.

-

Skin Contact: Wash the affected area immediately with soap and water. Remove contaminated clothing.

-

Ingestion: If swallowed, rinse mouth with water if the person is conscious. Call a poison center or doctor for advice. Do not induce vomiting.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Visualized Workflows

The following diagrams illustrate key safety and handling procedures for this compound.

Caption: Workflow for receiving and inspecting this compound shipments.

Caption: Protocol for responding to a this compound spill.

Caption: Workflow for the proper disposal of this compound waste.

References

Cy7 diacid synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Cy7 Diacid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This compound, a bifunctional molecule featuring two carboxylic acid groups, allows for conjugation to a variety of biomolecules. This guide details common synthetic routes, purification protocols, and includes quantitative data to aid in methodological selection and optimization.

Synthesis of this compound

The synthesis of this compound, a symmetrical heptamethine cyanine dye, typically involves a multi-step process. The general strategy is based on the condensation of two equivalents of a carboxyl-functionalized indolenine precursor with a trimethine bridge-forming reagent. A modular approach, where the carboxylic acid functional groups are incorporated into the indolenine precursors prior to the final dye condensation, is a common and effective strategy.[1]

Synthesis of Carboxyl-Functionalized Indolenine Precursor

The first key step is the synthesis of a quaternized indolenine derivative bearing a carboxylic acid group. This is typically achieved by N-alkylation of 2,3,3-trimethylindolenine with an omega-haloalkanoic acid.

Experimental Protocol: Synthesis of 1-(5-carboxypentyl)-2,3,3-trimethyl-indoleninium bromide

A common precursor for this compound is 1-(5-carboxypentyl)-2,3,3-trimethyl-indoleninium bromide. The synthesis involves the reaction of 2,3,3-trimethylindolenine with 6-bromohexanoic acid.[2]

-

Reaction Setup: In a round-bottom flask, combine 2,3,3-trimethylindolenine (1.0 equivalent) and 6-bromohexanoic acid (1.2 equivalents).

-

Solvent and Temperature: Add o-dichlorobenzene as the solvent and heat the mixture to 120°C.[2] Alternatively, solvent-free conditions at elevated temperatures can also be employed to minimize reaction time.[2]

-

Reaction Time: Maintain the reaction at 120°C for 24 hours.[2]

-

Isolation: After cooling the reaction mixture to room temperature, the product is often precipitated by the addition of non-solvents like hexane and diethyl ether.

-

Purification: The crude product can be further purified by column chromatography on silica gel.

Condensation to Form this compound

The final step in the synthesis of this compound involves the condensation of two equivalents of the carboxyl-functionalized indolenine precursor with a suitable polymethine chain source.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the condensation reaction to form the symmetrical this compound.

-

Reaction Setup: In a round-bottom flask, dissolve the 1-(5-carboxypentyl)-2,3,3-trimethyl-indoleninium bromide (2.0 equivalents) and glutaconaldehyde dianil hydrochloride or a similar polymethine source (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of acetic anhydride and acetic acid.

-

Base Addition: Add a base, such as sodium acetate, to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at room temperature or under reflux for several hours.

-

Monitoring: The progress of the reaction can be monitored by the appearance of the characteristic deep green or blue color of the Cy7 dye.

-

Isolation and Purification: The crude this compound is typically isolated by precipitation or solvent evaporation and then purified using column chromatography.

Purification of this compound

The purification of this compound is a critical step to ensure high purity for subsequent conjugation and imaging applications. A combination of techniques is often employed to remove unreacted starting materials, byproducts, and salts.

Column Chromatography

Silica gel column chromatography is a widely used method for the initial purification of this compound.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A silica gel slurry is prepared in a non-polar solvent and packed into a glass column.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a more polar solvent and loaded onto the column.

-

Elution: A gradient of solvents is typically used for elution. A common eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH). The polarity is gradually increased by increasing the percentage of methanol to elute the highly polar this compound. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can improve the resolution and recovery of the dye.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>99%), preparative reversed-phase high-performance liquid chromatography (prep-HPLC) is the method of choice.

Experimental Protocol: Preparative HPLC

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate, TEAA) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Sample Preparation: The partially purified this compound is dissolved in the mobile phase and filtered through a 0.22 µm filter before injection.

-

Purification: The sample is injected onto the HPLC system, and the elution of the dye is monitored using a UV-Vis detector at the absorbance maximum of Cy7 (around 750 nm).

-

Fraction Collection and Desalting: The fraction containing the pure this compound is collected. The volatile TEAA buffer can be removed by lyophilization.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a rapid method for desalting and concentrating the dye sample, often used as a preliminary purification step or for buffer exchange.

Experimental Protocol: SPE with C18 Cartridges

-

Cartridge Conditioning: A C18 Sep-Pak cartridge is conditioned by washing with acetonitrile, followed by water, and then an appropriate buffer (e.g., 15 mM TEAA).

-

Sample Loading: The aqueous solution of this compound is loaded onto the conditioned cartridge. The dye will be retained on the C18 stationary phase.

-

Washing: The cartridge is washed with a low-salt buffer to remove salts and other hydrophilic impurities.

-

Elution: The purified this compound is eluted from the cartridge with a higher concentration of organic solvent, such as acetonitrile or methanol.

Quantitative Data Summary

The following table summarizes the reported yields and purity levels for the synthesis of cyanine dyes and their precursors, providing a basis for comparison of different methodologies.

| Step | Method | Yield | Purity | Reference |

| Precursor Synthesis | N-alkylation of 2,3,3-trimethylindolenine with 6-bromohexanoic acid | 65% | High | |

| Dye Synthesis | Condensation of indolenine precursor | 40% | - | |

| Dye Synthesis | Modular approach for asymmetric cyanine dye | 81% | - | |

| ICG Synthesis | One-step condensation | 92% | - | |

| Purification | Column chromatography with DCM/MeOH and triethylamine | - | >99% | |

| ICG Purification | Recrystallization from acetone/water | - | >99.0% |

Conclusion

The synthesis and purification of this compound are well-established processes that can be adapted to specific research needs. The modular synthetic approach offers flexibility and efficiency, while a combination of chromatographic techniques, particularly preparative HPLC, is essential for achieving the high purity required for sensitive biological applications. Careful execution of these protocols will enable researchers to reliably produce high-quality this compound for their studies in drug development and molecular imaging.

References

Methodological & Application

Application Notes and Protocols for Cy7 Diacid Protein Labeling in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction